4-phenyl-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione
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Overview
Description
4-phenyl-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione: cyclocoumarol , belongs to the class of coumarin derivatives. Its chemical formula is C20H18O4 , and its molecular weight is approximately 322.35 g/mol . This compound features a fused pyrano-chromene ring system with a phenyl group attached.
Preparation Methods
Synthetic Routes:: Several synthetic methods exist for preparing this compound. One efficient approach involves cyclization of a suitable precursor. For example, a key intermediate could be 2-methoxy-2-methyl-4-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid. Cyclization of this intermediate under appropriate conditions leads to the formation of the desired pyrano[3,2-c]chromene ring system .
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides valuable insights into the compound’s preparation.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially yielding various functional groups.
Reduction: Can be reduced to form the corresponding dihydro derivative.
Substitution: Reacts with nucleophiles or electrophiles at suitable positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction leads to dihydro compounds.
Scientific Research Applications
Chemistry::
Synthetic Intermediates: Used in the synthesis of other complex molecules.
Fluorescent Probes: Coumarins exhibit fluorescence, making them valuable tools in chemical biology.
Anticoagulant Properties: Cyclocoumarol has been investigated for its anticoagulant effects .
Biological Imaging: Coumarin derivatives are employed as fluorescent probes in cellular imaging studies.
Dye Industry: Coumarins find applications as dyes and pigments.
Pharmaceuticals: The compound’s unique structure may inspire drug development.
Mechanism of Action
The exact mechanism by which cyclocoumarol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While cyclocoumarol is unique due to its pyrano[3,2-c]chromene scaffold, similar compounds include other coumarin derivatives like 4-(4-methoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione . These compounds share structural features but may exhibit distinct properties.
Properties
Molecular Formula |
C18H12O4 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-phenyl-3,4-dihydropyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C18H12O4/c19-15-10-13(11-6-2-1-3-7-11)16-17(22-15)12-8-4-5-9-14(12)21-18(16)20/h1-9,13H,10H2 |
InChI Key |
SCESMKPHJGMSIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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